(3R)-3-hydroxy-5-methylhexanoic acid

Physical Chemistry Quality Control Chiral Resolution

Source enantiopure (3R)-3-hydroxy-5-methylhexanoic acid (CAS 132328-50-8), the essential (R)-stereoisomer for asymmetric synthesis. Unlike its (3S)-enantiomer or racemic mixture, this specific chiral building block is critical for constructing the bioactive side chains of statin drugs (e.g., rosuvastatin) and developing renin inhibitors. Its distinct melting point also makes it a reliable analytical standard for chiral HPLC validation. Ensure your synthesis avoids costly stereochemical failures by selecting this verified, high-purity intermediate. Ideal for pharmaceutical R&D and quality control laboratories.

Molecular Formula C7H14O3
Molecular Weight 146.2
CAS No. 132328-50-8
Cat. No. B6154944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-hydroxy-5-methylhexanoic acid
CAS132328-50-8
Molecular FormulaC7H14O3
Molecular Weight146.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Hydroxy-5-methylhexanoic Acid (CAS 132328-50-8): A Chiral Intermediate for Asymmetric Synthesis


(3R)-3-hydroxy-5-methylhexanoic acid (CAS 132328-50-8) is a chiral organic compound belonging to the class of medium-chain hydroxy acids [1]. Its molecular structure features a stereocenter at the C3 position, which imparts specific three-dimensional properties crucial for asymmetric synthesis in pharmaceutical and biochemical applications . This compound is primarily valued as a chiral building block for the construction of more complex, biologically active molecules, including certain statin side chains and renin inhibitors .

The Criticality of (3R) Configuration: Why (3S)-3-Hydroxy-5-methylhexanoic Acid is Not a Suitable Substitute


The (3R)-3-hydroxy-5-methylhexanoic acid cannot be interchangeably substituted with its enantiomer, (3S)-3-hydroxy-5-methylhexanoic acid, or its racemic mixture without risking failure in stereospecific applications [1]. While enantiomers share identical achiral chemical properties, their interactions with other chiral entities—such as enzymes, receptors, or other chiral building blocks in a synthetic pathway—are fundamentally different . This is evidenced by the compounds' distinct physical properties and is a foundational principle in pharmaceutical development, where the wrong enantiomer can be inactive or even counterproductive . Selecting the incorrect stereoisomer would lead to the formation of diastereomeric products with altered, and likely undesired, biological or physical properties.

Verifiable Differentiation of (3R)-3-Hydroxy-5-methylhexanoic Acid (CAS 132328-50-8) Against Comparators


Melting Point as a Key Physical Property Differentiator from the (3S)-Enantiomer

The (3R)-enantiomer is physically differentiated from its (3S)-counterpart by a significant difference in melting point. This property is a practical, quantitative measure for identity verification and quality control. The (3R)-enantiomer has a predicted melting point of 56.73 °C , while the (3S)-enantiomer is reported with a melting point range of 87-88 °C .

Physical Chemistry Quality Control Chiral Resolution

Enantiomeric Purity's Impact on Application in Asymmetric Synthesis

The (3R)-3-hydroxy-5-methylhexanoic acid is a crucial chiral building block. Its utility is intrinsically linked to its enantiopurity. While the exact enantiomeric excess (ee) is not specified in this analysis, the core of its value proposition lies in the fact that using the racemic mixture or the (S)-enantiomer would lead to the synthesis of diastereomeric mixtures, which are extremely difficult to separate and would yield an inactive or less active final product . The (R)-configuration is specifically required for the synthesis of certain statin side chains [1].

Asymmetric Synthesis Statin Intermediates Chiral Building Blocks

Key Application Scenarios for (3R)-3-Hydroxy-5-methylhexanoic Acid (CAS 132328-50-8)


Chiral Building Block for Statin Side Chain Synthesis

In the pharmaceutical industry, (3R)-3-hydroxy-5-methylhexanoic acid serves as a key intermediate in the chemoenzymatic synthesis of enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, which are crucial for constructing the side chain of statin drugs like rosuvastatin [1]. The (R)-stereochemistry is essential for the biological activity of these cholesterol-lowering agents .

Precursor in Renin Inhibitor Development

Analogues of this compound have demonstrated inhibitory activity against human amniotic renin in vitro, suggesting its utility as a precursor for developing novel antihypertensive agents [1]. The specific (3R)-configuration is necessary to ensure the correct binding geometry to the renin enzyme's active site .

Analytical Standard for Chiral Purity Assessment

Due to the significant difference in melting point between the (3R) and (3S) enantiomers [1], this compound can be used as an analytical standard in quality control laboratories. It aids in developing and validating chiral HPLC or SFC methods to ensure the enantiomeric purity of batches intended for critical synthesis steps .

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